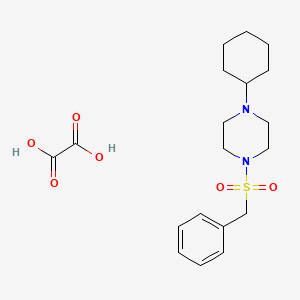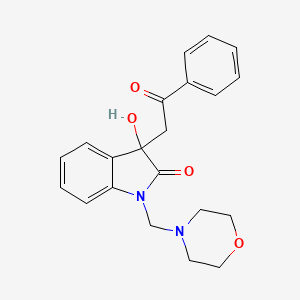![molecular formula C22H23NO3 B3941296 methyl 2-[4-(3-methylbutoxy)phenyl]-4-quinolinecarboxylate](/img/structure/B3941296.png)
methyl 2-[4-(3-methylbutoxy)phenyl]-4-quinolinecarboxylate
Vue d'ensemble
Description
Methyl 2-[4-(3-methylbutoxy)phenyl]-4-quinolinecarboxylate, also known as MBQ, is a synthetic organic compound that belongs to the quinoline family. It is widely used in scientific research for its unique properties, including its ability to inhibit enzymes and its potential as a therapeutic agent. In
Mécanisme D'action
Methyl 2-[4-(3-methylbutoxy)phenyl]-4-quinolinecarboxylate inhibits the activity of enzymes by binding to their active sites, preventing them from catalyzing their respective reactions. It has been suggested that this compound achieves this inhibition through hydrogen bonding and hydrophobic interactions with the enzyme active site. The exact mechanism of action of this compound is still being studied, and further research is needed to fully understand its mode of action.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in vitro and in vivo. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. This compound has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-[4-(3-methylbutoxy)phenyl]-4-quinolinecarboxylate has several advantages for lab experiments. It is a highly pure compound that can be easily synthesized in large quantities. Additionally, it has a well-defined structure, making it easy to study its properties and interactions with other compounds. However, this compound also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Additionally, its mechanism of action is still being studied, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for the study of methyl 2-[4-(3-methylbutoxy)phenyl]-4-quinolinecarboxylate. One area of interest is its potential as a therapeutic agent for Alzheimer's disease. Further research is needed to fully understand its neuroprotective effects and to determine its efficacy in animal models and clinical trials. Additionally, this compound's potential as a therapeutic agent for other diseases such as diabetes and cancer should be further explored. Finally, the development of new synthesis methods for this compound that improve its solubility and purity could enhance its use in future research.
Applications De Recherche Scientifique
Methyl 2-[4-(3-methylbutoxy)phenyl]-4-quinolinecarboxylate has been extensively studied for its potential as a therapeutic agent. It has been shown to inhibit the activity of several enzymes, including butyrylcholinesterase, acetylcholinesterase, and α-glucosidase. These enzymes play important roles in various diseases such as Alzheimer's disease, diabetes, and cancer. This compound has also been shown to have antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of oxidative stress-related diseases.
Propriétés
IUPAC Name |
methyl 2-[4-(3-methylbutoxy)phenyl]quinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-15(2)12-13-26-17-10-8-16(9-11-17)21-14-19(22(24)25-3)18-6-4-5-7-20(18)23-21/h4-11,14-15H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGHTUPYNVOBEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-({[2-(1-piperazinyl)ethyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3941213.png)

![1-(3-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3941218.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-N'-(2-methylphenyl)ethanediamide](/img/structure/B3941226.png)
![N~1~-(3,4-difluorophenyl)-N~3~-[2-(3,4-dimethoxyphenyl)ethyl]-N~3~-methyl-beta-alaninamide hydrochloride](/img/structure/B3941235.png)


![4-[(2-phenoxypropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B3941262.png)
![3-[2-(1H-tetrazol-5-yl)ethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B3941268.png)
![N-(3-chloro-4-methylphenyl)-4-[(2-furylmethyl)amino]-3-nitrobenzamide](/img/structure/B3941275.png)

![3-[(cyclobutylamino)methyl]-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B3941282.png)
![1-[(4-nitrophenyl)sulfonyl]-4-(3-phenylpropyl)piperazine oxalate](/img/structure/B3941283.png)